molecular formula C16H17N7O B2795989 6-Cyclopropyl-2-[(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)methyl]-2,3-dihydropyridazin-3-one CAS No. 2195875-31-9

6-Cyclopropyl-2-[(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)methyl]-2,3-dihydropyridazin-3-one

Cat. No.: B2795989
CAS No.: 2195875-31-9
M. Wt: 323.36
InChI Key: MGZNGVYERAZVHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Cyclopropyl-2-[(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)methyl]-2,3-dihydropyridazin-3-one is a useful research compound. Its molecular formula is C16H17N7O and its molecular weight is 323.36. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary target of this compound is related to the 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine scaffold , which is known for its diverse pharmacological activities . This scaffold is known to interact with a variety of targets, including enzymes such as carbonic anhydrase, cholinesterase, alkaline phosphatase, lipase, and aromatase .

Mode of Action

The compound’s interaction with its targets is likely due to its ability to form specific interactions with different target receptors . This is facilitated by the hydrogen bond accepting and donating characteristics of the triazolothiadiazine core .

Biochemical Pathways

The affected pathways are likely to be those associated with the enzymes that the compound targets. For instance, carbonic anhydrase is involved in maintaining acid-base balance in the body, cholinesterase is involved in nerve impulse transmission, and aromatase is involved in the biosynthesis of estrogens . The downstream effects of these interactions would depend on the specific enzyme being targeted and the physiological context.

Result of Action

The molecular and cellular effects of the compound’s action would depend on the specific target and pathway being affected. For instance, inhibition of carbonic anhydrase could affect pH regulation, while inhibition of aromatase could affect estrogen levels .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For instance, the compound’s ability to form hydrogen bonds could be influenced by the pH of the environment .

Properties

IUPAC Name

6-cyclopropyl-2-[[1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]methyl]pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N7O/c24-16-6-3-13(12-1-2-12)19-22(16)9-11-7-21(8-11)15-5-4-14-18-17-10-23(14)20-15/h3-6,10-12H,1-2,7-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGZNGVYERAZVHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN(C(=O)C=C2)CC3CN(C3)C4=NN5C=NN=C5C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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